![molecular formula C16H11BrN2OS2 B2582079 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide CAS No. 325988-22-5](/img/structure/B2582079.png)
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide
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Description
Scientific Research Applications
Antimicrobial Activity
The synthesized N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide derivatives were evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These compounds exhibited promising antimicrobial effects, particularly derivatives labeled d1, d2, and d3.
Anticancer Potential
Cancer remains a significant global health challenge. The compound was screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, derivatives d6 and d7 demonstrated the most potent activity against breast cancer cells .
Drug Resistance Mitigation
Given the rising antimicrobial and anticancer drug resistance, there’s a critical need for novel agents. N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide derivatives could serve as potential leads for rational drug design. Molecular docking studies indicated that compounds d1, d2, d3, d6, and d7 interacted favorably with specific protein targets, making them promising candidates .
Polymer Chemistry
The compound’s solubility, electronic properties, and optical characteristics make it an interesting candidate for polyfluorenes and copolymers of fluorenes . These materials find applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaics.
Heterocyclic Synthesis
Researchers have synthesized a variety of [1,2,4]triazolo[4,3-c]quinazolines containing the 5-bromothiophen-2-yl fragment. These compounds were obtained via oxidative cyclization and may have diverse applications in medicinal chemistry .
Organic Synthesis and Functionalization
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide derivatives can be used as versatile intermediates in organic synthesis. For instance, they can undergo Suzuki cross-coupling reactions with various arylboronic acids, yielding imine derivatives with different functional groups .
properties
IUPAC Name |
(E)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS2/c17-14-8-7-13(22-14)12-10-21-16(18-12)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYLQGSWMUAUQG-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide |
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